molecular formula C17H18N2O5S B3535609 methyl 4-({2-[methyl(methylsulfonyl)amino]benzoyl}amino)benzoate

methyl 4-({2-[methyl(methylsulfonyl)amino]benzoyl}amino)benzoate

Cat. No.: B3535609
M. Wt: 362.4 g/mol
InChI Key: QLKWHOWSPWDBRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({2-[methyl(methylsulfonyl)amino]benzoyl}amino)benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by its complex structure, which includes a benzoyl group, a methylsulfonyl group, and an amino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({2-[methyl(methylsulfonyl)amino]benzoyl}amino)benzoate typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 2-amino benzoic acid and methyl 4-aminobenzoate.

    Formation of Intermediate: The 2-amino benzoic acid is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form 2-[methyl(methylsulfonyl)amino]benzoic acid.

    Coupling Reaction: The intermediate is then coupled with methyl 4-aminobenzoate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors might be employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({2-[methyl(methylsulfonyl)amino]benzoyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Methyl 4-({2-[methyl(methylsulfonyl)amino]benzoyl}amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl 4-({2-[methyl(methylsulfonyl)amino]benzoyl}amino)benzoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The methylsulfonyl group is known to participate in hydrogen bonding and other interactions that can modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobenzoate: Lacks the methylsulfonyl group, making it less reactive in certain chemical reactions.

    2-[Methyl(methylsulfonyl)amino]benzoic acid: Similar structure but lacks the ester functionality, affecting its solubility and reactivity.

Uniqueness

Methyl 4-({2-[methyl(methylsulfonyl)amino]benzoyl}amino)benzoate is unique due to the presence of both the methylsulfonyl and ester groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity that similar compounds may not possess.

Properties

IUPAC Name

methyl 4-[[2-[methyl(methylsulfonyl)amino]benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-19(25(3,22)23)15-7-5-4-6-14(15)16(20)18-13-10-8-12(9-11-13)17(21)24-2/h4-11H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKWHOWSPWDBRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-({2-[methyl(methylsulfonyl)amino]benzoyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
methyl 4-({2-[methyl(methylsulfonyl)amino]benzoyl}amino)benzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
methyl 4-({2-[methyl(methylsulfonyl)amino]benzoyl}amino)benzoate
Reactant of Route 4
Reactant of Route 4
methyl 4-({2-[methyl(methylsulfonyl)amino]benzoyl}amino)benzoate
Reactant of Route 5
Reactant of Route 5
methyl 4-({2-[methyl(methylsulfonyl)amino]benzoyl}amino)benzoate
Reactant of Route 6
Reactant of Route 6
methyl 4-({2-[methyl(methylsulfonyl)amino]benzoyl}amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.